2-Cyano-5-ethoxalylaminobenzotrifluoride

Description

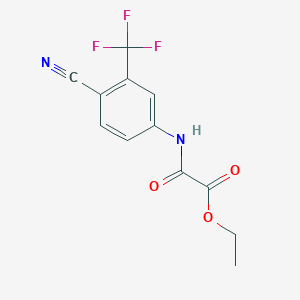

2-Cyano-5-ethoxalylaminobenzotrifluoride is a benzotrifluoride derivative characterized by a trifluoromethyl group (-CF₃) attached to a benzene ring, with additional functional groups: a cyano (-CN) group at the 2-position and an ethoxalylamino (-NHCOCO₂Et) substituent at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing trifluoromethyl and cyano groups, which enhance stability and reactivity, and the ethoxalylamino moiety, which may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization .

Properties

Molecular Formula |

C12H9F3N2O3 |

|---|---|

Molecular Weight |

286.21 g/mol |

IUPAC Name |

ethyl 2-[4-cyano-3-(trifluoromethyl)anilino]-2-oxoacetate |

InChI |

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5H,2H2,1H3,(H,17,18) |

InChI Key |

UQFMEJJKWIFYLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Substituent Effects: Trifluoromethyl and Cyano Groups

- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1): This compound shares a trifluoromethoxy (-OCF₃) group and a chloro (-Cl) substituent on the benzene ring. Unlike the cyano group in the target compound, the chloro substituent is less electron-withdrawing, reducing electrophilicity at the aromatic ring. The trifluoromethoxy group enhances lipophilicity but may reduce metabolic stability compared to the trifluoromethyl group in 2-cyano-5-ethoxalylaminobenzotrifluoride .

- However, bromine’s larger atomic radius may lead to steric hindrance in substitution reactions, whereas the cyano group’s compact structure favors nucleophilic aromatic substitution .

Functional Group Comparisons

- N,N,N',N'-Tetramethyl-1,8-naphthalenediamine: This compound features amine groups that contrast with the ethoxalylamino group in the target molecule.

- Tributyltin Fluoride: As an organotin compound, tributyltin fluoride exhibits biocidal properties but raises toxicity concerns. In contrast, this compound’s fluorine-rich structure likely reduces toxicity while maintaining bioactivity, aligning with trends in agrochemical design .

Pharmaceutical Relevance

- Lenvatinib Intermediate: Lenvatinib, a tyrosine kinase inhibitor, contains trifluoromethyl and aromatic amine groups.

Data Table: Key Properties of Compared Compounds

| Compound Name | Key Substituents | Reactivity Highlights | Potential Applications |

|---|---|---|---|

| This compound | -CF₃, -CN, -NHCOCO₂Et | Electrophilic aromatic substitution | Pharmaceuticals, agrochemicals |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | -Cl, -OCF₃, -COCl | Acylation reactions | Polymer intermediates |

| 4-Bromopyridazine | -Br | Nucleophilic substitution | Heterocyclic synthesis |

| Lenvatinib Intermediate | -CF₃, aromatic amines | Kinase inhibition | Anticancer drug development |

Research Findings and Limitations

- Toxicity Profile : Fluorine substituents likely reduce bioaccumulation risks compared to tin-based compounds (e.g., tributyltin fluoride), though in vivo studies are needed for confirmation.

- Knowledge Gaps: Direct comparative data on solubility, thermal stability, and catalytic activity are absent in open literature, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.